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molecular formula C8H15ClSi B1585680 (5-Chloro-1-pentynyl)trimethylsilane CAS No. 77113-48-5

(5-Chloro-1-pentynyl)trimethylsilane

Cat. No. B1585680
M. Wt: 174.74 g/mol
InChI Key: UPVHIBLXQNNITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466710

Procedure details

A mixture of 5-chloro-1-trimethylsilylpent-1-yne (13.5 g) and sodium iodide (29 g) in butanone (100 ml) was heated at reflux for 10 hours. After this time the solvent was removed in vacuo and the residue partitioned between diethyl ether and water. The organic phase was separated, washed with water and brine before drying over anhydrous magnesium sulphate. The solvent was removed under reduced pressure to leave 5-iodo-1-trimethylsilylpent-1-yne as a colourless oil (19.3 g).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]#[C:6][Si:7]([CH3:10])([CH3:9])[CH3:8].[I-:11].[Na+]>CC(=O)CC>[I:11][CH2:2][CH2:3][CH2:4][C:5]#[C:6][Si:7]([CH3:10])([CH3:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
ClCCCC#C[Si](C)(C)C
Name
Quantity
29 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After this time the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ICCCC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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